

# The Discovery, Development, and Scientific History of Triamiphos: A Technical Guide

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An In-depth Examination of the First Systemic Fungicide for Researchers, Scientists, and Drug Development Professionals.

**Triamiphos**, scientifically known as P-(5-Amino-3-phenyl-1H-1,2,4-triazol-1-yl)-N,N,N',N'-tetramethylphosphonic diamide, holds a significant place in the history of crop protection as the first commercially available systemic fungicide.[1][2] This technical guide provides a comprehensive overview of its discovery, development, mechanism of action, and toxicological profile, based on available scientific literature.

#### **Discovery and History**

**Triamiphos** was first synthesized in 1960 by Van den Bos and his colleagues.[1] Its development marked a pivotal moment in fungicidal technology, offering a systemic action against pathogens like powdery mildews on apples and ornamental plants.[1] Despite its innovative nature and prominent use following its discovery, comprehensive long-term toxicity studies were not undertaken until 1974.[1][2] Over time, **Triamiphos** has been superseded by newer pesticides and was discontinued by its US manufacturer in 1998.[1] The World Health Organization (WHO) now classifies **Triamiphos** as a discontinued pesticide.[1]

## **Chemical Properties and Synthesis**

**Triamiphos** (Chemical Formula:  $C_{12}H_{19}N_6OP$ ) is an organophosphorus compound, specifically classified as a phosphoramide.[1]



#### **Synthesis**

The initial synthesis of **Triamiphos** was described by Van den Bos et al. in 1960. The process involves a two-step reaction.[1]

While the detailed experimental protocol from the original 1960 publication by Van den Bos et al. is not readily available in public databases, the synthesis can be generally described as follows:

- Step 1: Formation of the Phosphoryl Chloride Adduct: The salt of 3-amino-5-phenyl-1,2,4-triazole is added to a solution of phosphoryl chloride (POCl<sub>3</sub>). This reaction forms an intermediate where the triazole ring is attached to the phosphorus center.
- Step 2: Amination: Gaseous dimethylamine (NH(CH<sub>3</sub>)<sub>2</sub>) is introduced into the reaction mixture. The dimethylamine displaces the remaining chlorine atoms on the phosphoryl chloride intermediate to yield **Triamiphos**.[1]

Caption: General workflow for the synthesis of **Triamiphos**.

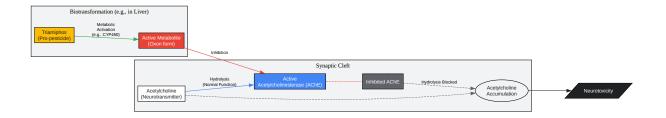
## Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action for **Triamiphos**, like other organophosphate pesticides, is the inhibition of the enzyme acetylcholinesterase (AChE).

#### **Biotransformation to an Active Metabolite**

It is understood that **Triamiphos** itself is not the primary inhibitor of AChE. It undergoes biotransformation, or metabolic activation, within the target organism to form an active metabolite that is a potent AChE inhibitor. This process is common for many organophosphorus compounds. While the exact structure of the active metabolite of **Triamiphos** is not detailed in the available literature, the process generally involves oxidative desulfuration if a thiono group (P=S) is present, or other oxidative reactions catalyzed by cytochrome P450 enzymes in the liver.





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Caption: Mechanism of action of **Triamiphos** via acetylcholinesterase inhibition.

#### **Consequences of AChE Inhibition**

AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine in synaptic clefts. By inhibiting AChE, **Triamiphos**'s active metabolite leads to an accumulation of acetylcholine. This results in excessive stimulation of cholinergic receptors in both the central and peripheral nervous systems, leading to neurotoxicity and, at high doses, paralysis of respiratory muscles and death.[1] The inhibition of AChE by organophosphates is generally considered irreversible, and recovery of function relies on the synthesis of new enzyme.[1]

A common method to determine the inhibitory potential of a compound like **Triamiphos** is the Ellman's assay.

Reagents: Acetylcholinesterase (from a source like electric eel or human recombinant),
 Acetylthiocholine (substrate), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and a buffer solution (e.g., phosphate buffer, pH 7.4).



- Procedure: a. AChE is pre-incubated with various concentrations of the test compound (e.g., the active metabolite of **Triamiphos**) for a defined period. b. The substrate, acetylthiocholine, is added to the mixture. c. AChE hydrolyzes acetylthiocholine to thiocholine and acetic acid. d. The produced thiocholine reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate. e. The rate of color formation is measured spectrophotometrically at 412 nm.
- Analysis: The inhibitory activity is calculated by comparing the rate of the reaction in the
  presence of the inhibitor to the rate in a control sample without the inhibitor. This allows for
  the determination of parameters like the IC<sub>50</sub> (the concentration of inhibitor that causes 50%
  inhibition).

#### **Toxicological Profile**

The toxicity of **Triamiphos** is primarily due to its inhibition of acetylcholinesterase. Effects are observed following exposure through dermal, respiratory, or digestive routes.[1]

#### **Acute Toxicity**

Acute toxicity studies have been conducted in rodents. A key factor in the acute toxicity is the rate of cholinesterase inhibition; a rapid reduction of 70% can be lethal.[1]

### **Long-Term and Reproductive Toxicity**

A long-term feeding and three-generation reproduction study in rats was conducted by Verschuuren et al. in 1974. While the detailed methodology of this specific study is not available in the searched archives, such studies typically involve administering the test compound in the diet to parental (P) generation animals before and during mating, gestation, and lactation. The offspring (F1 generation) are then selected to become parents for the F2 generation, and so on. Endpoints typically monitored include body weight, food consumption, clinical signs of toxicity, reproductive performance (e.g., fertility, litter size), and cholinesterase activity in blood and brain tissue of various generations.

The study found inhibitory effects on cholinesterase activity at concentrations as low as 0.5 ppm.[1] A no-effect level of 0.1 ppm was reported from short-term and long-term studies.[1] A notable finding was a greater inhibitory effect on erythrocyte cholinesterase compared to plasma or brain cholinesterase activity, suggesting the active metabolite does not readily cross the blood-brain barrier.[1]



#### **Quantitative Toxicity Data**

The following table summarizes the available quantitative toxicity data for **Triamiphos**.

Parameter	Species	Route	Value	Reference(s)
LD50	Rat	Intraperitoneal (i.p.)	15 - 18 mg/kg	[1]
LD50	Mouse	Intraperitoneal (i.p.)	10 - 30 mg/kg	[1]
Cholinesterase Inhibition	Rat	Dietary (Short- term)	Inhibition at 1 ppm	[1]
Cholinesterase Inhibition	Rat	Dietary (Long- term)	Inhibition at 0.5 ppm	[1]
No-Effect Level	Rat	Dietary	0.1 ppm	[1]

Note: Specific quantitative efficacy data (e.g., EC<sub>50</sub> for fungicidal activity against powdery mildew or LC<sub>50</sub> for insecticidal/acaricidal activity) were not available in the searched literature.

#### Conclusion

**Triamiphos** represents a foundational discovery in the development of systemic fungicides. Its history highlights the evolution of pesticide science, from a focus on efficacy to a more comprehensive understanding of long-term toxicity and environmental impact. While it is no longer in commercial use, the study of its synthesis, mechanism of action, and toxicological profile provides valuable insights for researchers and professionals in the ongoing development of safer and more effective crop protection agents.

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